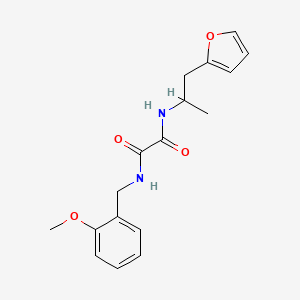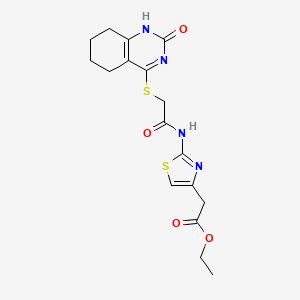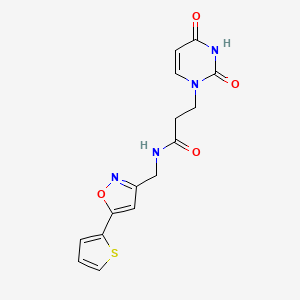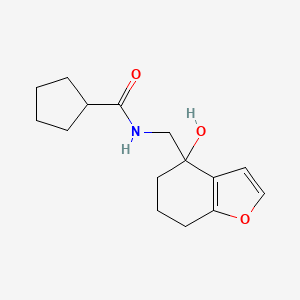![molecular formula C13H13N3O2S B2777808 tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate CAS No. 1989672-32-3](/img/structure/B2777808.png)
tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . It is a chemical compound used in scientific research and possesses diverse applications due to its unique structure, making it valuable for drug discovery, material synthesis, and bioactivity studies .
Synthesis Analysis
The compound can be synthesized from the reaction of 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine with 2,2-dimethylpropionic acid in the presence of phosphorus oxychloride under reflux . Another method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
The NMR and low and high-resolution mass spectra for the title compound were consistent with those previously reported . The compound’s unique structure makes it valuable for various applications.Chemical Reactions Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The compound possesses an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Aplicaciones Científicas De Investigación
Metabolic Pathways and Cytochrome P450 Interactions
- CP-533,536, featuring a tert-butyl moiety, is a prostaglandin E2 agonist developed for bone fracture healing. Its metabolism involves cytochrome P450s, particularly CYP3A4, CYP3A5, and CYP2C8. The tert-butyl group undergoes oxidative transformations forming various metabolites, highlighting the importance of this moiety in drug metabolism and interaction with cytochrome P450s (Prakash et al., 2008).
Catalysis and Reaction Mechanisms
- Research on DMAP-catalyzed acetylation of tert-butanol, a reaction relevant in synthetic chemistry, underscores the importance of tert-butyl groups in influencing reaction pathways and outcomes. This study provides insights into the mechanistic aspects of catalysis involving tert-butyl-containing compounds (Xu et al., 2005).
Complex Formation and Magnetic Properties
- Studies on compounds like 3,5-di-tert-butylcatechol demonstrate the role of tert-butyl groups in forming complex structures with unique magnetic properties. Such research is crucial for developing materials with specific magnetic characteristics for various applications (Speier et al., 1996).
Ligand Synthesis and Coordination Chemistry
- The synthesis and coordination chemistry of ligands containing tert-butyl groups are a significant area of research. These ligands, like 2,6-bis(pyrazolyl)pyridines, have applications in creating luminescent compounds and complexes with unique thermal and photochemical properties, useful in various scientific fields (Halcrow, 2005).
Copper Complexes and Cytotoxicity
- Copper complexes with tert-butyl moieties have shown potential in cancer research, particularly in assessing their antiproliferative effects on various cancer cell lines. Such studies contribute to the development of new therapeutic agents (Czerwińska et al., 2017).
Synthesis of Thiopeptide Antibiotics
- The tert-butyl group plays a crucial role in the synthesis of complex heterocyclic cores of thiopeptides antibiotics, illustrating its significance in the development of new antibiotics (Martin et al., 2008).
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the search results, compounds of this class are often used in the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Safety and Hazards
Direcciones Futuras
The compound’s unique structure and diverse applications make it valuable for future research in drug discovery, material synthesis, and bioactivity studies . Its structural similarity to purine and the presence of an active methylene group suggest potential for further functionalization and optimization .
Propiedades
IUPAC Name |
tert-butyl 2-cyano-2-([1,3]thiazolo[5,4-b]pyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-13(2,3)18-12(17)8(7-14)10-16-9-5-4-6-15-11(9)19-10/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHODDAYNRBUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC2=C(S1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777727.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2777730.png)
![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2777734.png)



![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)



![6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2777748.png)
